Potassium (3-ethoxy-3-oxopropyl)trifluoroborate
Overview
Description
Potassium (3-ethoxy-3-oxopropyl)trifluoroborate is an organoboron compound with the molecular formula C5H9BF3KO2 and a molecular weight of 208.03 g/mol . This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis.
Mechanism of Action
The compound’s safety data sheet indicates that it is harmful by inhalation, in contact with skin, and if swallowed . It should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals . It is recommended to store this compound in an inert atmosphere and in a freezer, under -20°C .
Preparation Methods
Potassium (3-ethoxy-3-oxopropyl)trifluoroborate can be synthesized through several methods. One common synthetic route involves the reaction of 3-ethoxy-3-oxopropylboronic acid with potassium fluoride and boron trifluoride etherate. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from affecting the reaction . The product is then purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Potassium (3-ethoxy-3-oxopropyl)trifluoroborate is known to undergo various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This compound is widely used in Suzuki–Miyaura cross-coupling reactions, which involve the formation of carbon-carbon bonds between an organoboron compound and an organohalide in the presence of a palladium catalyst.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution Reactions: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). The major products formed from these reactions depend on the specific reactants and conditions employed.
Scientific Research Applications
Potassium (3-ethoxy-3-oxopropyl)trifluoroborate has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling reactions.
Medicinal Chemistry: The compound is utilized in the development of pharmaceuticals and other biologically active molecules.
Material Science: It is employed in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.
Chemical Biology: Researchers use this compound to study biological processes and develop new biochemical tools.
Comparison with Similar Compounds
Potassium (3-ethoxy-3-oxopropyl)trifluoroborate can be compared with other organoboron compounds, such as:
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium vinyltrifluoroborate
These compounds share similar reactivity patterns in Suzuki–Miyaura coupling reactions but differ in their specific organic groups, which can influence their reactivity and the types of products formed. This compound is unique due to its 3-ethoxy-3-oxopropyl group, which can impart specific properties to the resulting products .
Properties
IUPAC Name |
potassium;(3-ethoxy-3-oxopropyl)-trifluoroboranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BF3O2.K/c1-2-11-5(10)3-4-6(7,8)9;/h2-4H2,1H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFZXFUJDBDILR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCC(=O)OCC)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BF3KO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670713 | |
Record name | Potassium (3-ethoxy-3-oxopropyl)(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1023357-64-3 | |
Record name | Borate(1-), (3-ethoxy-3-oxopropyl)trifluoro-, potassium (1:1), (T-4)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1023357-64-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Potassium (3-ethoxy-3-oxopropyl)(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium [2-(ethoxycarbonyl)ethyl]trifluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.